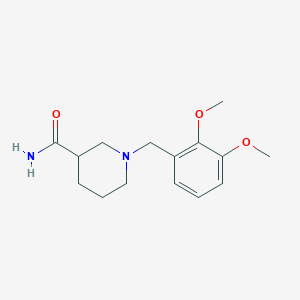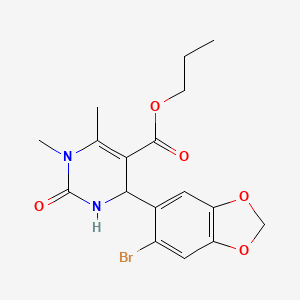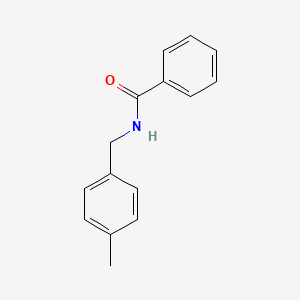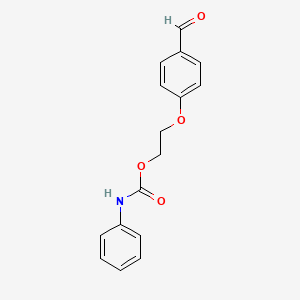![molecular formula C22H28N2O3S B4964460 1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4964460.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DPPC and is used as a tool compound to study the role of the sigma-1 receptor in various biological processes.
Mecanismo De Acción
DPPC selectively activates the sigma-1 receptor by binding to its allosteric site. The activation of the sigma-1 receptor leads to the modulation of various signaling pathways such as calcium signaling, ER stress, and oxidative stress. The modulation of these pathways leads to the biological effects of DPPC such as neuroprotection, pain modulation, and addiction.
Biochemical and Physiological Effects:
DPPC has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects by reducing oxidative stress and ER stress in neuronal cells. It has also been shown to have pain modulatory effects by reducing the release of substance P in the spinal cord. Additionally, DPPC has been shown to have anti-addictive effects by reducing the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DPPC in lab experiments is its selectivity towards the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor activation without the interference of other receptors. However, one of the limitations of using DPPC is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the use of DPPC in scientific research. One direction is the study of its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the study of its effects on cancer cells, as the sigma-1 receptor has been shown to be involved in cancer cell proliferation and survival. Additionally, the development of more selective and potent sigma-1 receptor agonists and antagonists could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of DPPC involves the reaction of 1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DPPC.
Aplicaciones Científicas De Investigación
DPPC is widely used as a tool compound to study the role of the sigma-1 receptor in various biological processes. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues and is involved in various physiological and pathological processes. DPPC is used to selectively activate the sigma-1 receptor and study its effects on various biological processes such as neuroprotection, pain modulation, and addiction.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-17-8-9-18(2)21(16-17)28(26,27)24-14-11-20(12-15-24)22(25)23-13-10-19-6-4-3-5-7-19/h3-9,16,20H,10-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNKRBNGAJOTQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-isopropyl-N-(2-methoxyethyl)benzamide](/img/structure/B4964382.png)

![methyl 1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-prolinate](/img/structure/B4964395.png)
![5-bromo-2-chloro-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4964406.png)
![5-{2-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964408.png)

![2-(2,4-dichlorophenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B4964417.png)



![2-methyl-3-nitro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4964446.png)
![5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4964447.png)
![methyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4964472.png)
